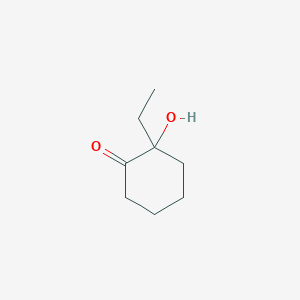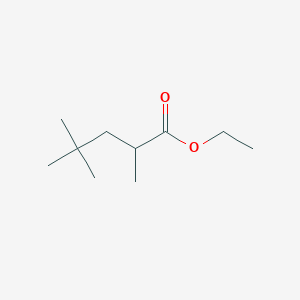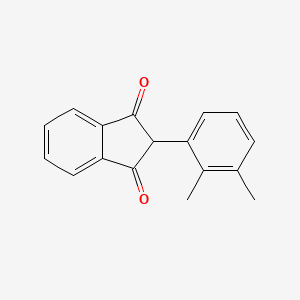![molecular formula C22H26N6O3S B1658342 N-[2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide CAS No. 6056-32-2](/img/structure/B1658342.png)
N-[2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide is a chemical compound identified by its CAS number 6056-32-2. This compound is utilized in various scientific and industrial applications due to its unique chemical properties. It is known for its stability and reactivity under specific conditions, making it a valuable substance in research and industrial processes.
Vorbereitungsmethoden
The synthesis of N-[2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic routes typically involve:
Initial Reactants: The process begins with the selection of high-purity reactants.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity.
In industrial production, large-scale synthesis of this compound is achieved through optimized processes that ensure consistency and efficiency. These methods often involve automated systems to control reaction parameters and ensure the quality of the final product.
Analyse Chemischer Reaktionen
N-[2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
N-[2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in manufacturing and technology.
Wirkmechanismus
The mechanism by which N-[2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Eigenschaften
CAS-Nummer |
6056-32-2 |
|---|---|
Molekularformel |
C22H26N6O3S |
Molekulargewicht |
454.5 |
IUPAC-Name |
N-[2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide |
InChI |
InChI=1S/C22H26N6O3S/c1-16(19-8-5-13-32-19)25-31-14-20(29)23-24-21-17-6-3-4-7-18(17)28(22(21)30)15-27-11-9-26(2)10-12-27/h3-8,13,30H,9-12,14-15H2,1-2H3/b24-23?,25-16+ |
InChI-Schlüssel |
PJTFNPJHYFDXNA-IUVRGIJGSA-N |
Isomerische SMILES |
C/C(=N\OCC(=O)N=NC1=C(N(C2=CC=CC=C21)CN3CCN(CC3)C)O)/C4=CC=CS4 |
SMILES |
CC(=NOCC(=O)N=NC1=C(N(C2=CC=CC=C21)CN3CCN(CC3)C)O)C4=CC=CS4 |
Kanonische SMILES |
CC(=NOCC(=O)N=NC1=C(N(C2=CC=CC=C21)CN3CCN(CC3)C)O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-5-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B1658260.png)

![N-[(Z)-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B1658262.png)
![N-[4-[3-(2-ethoxyethoxy)-5-(3-fluorophenyl)-1,2,4-triazol-1-yl]phenyl]-4-hexyl-benzamide](/img/structure/B1658265.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B1658269.png)
![2,6-DI-TERT-BUTYL-4-({4-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL](/img/structure/B1658270.png)
![tert-butyl N-[(4-tert-butylcyclohexylidene)amino]carbamate](/img/structure/B1658271.png)

![(5E)-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1658274.png)
![N-[(4E)-4-(5,6-dimethyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]butanamide](/img/structure/B1658275.png)

![4-[(4Z)-4-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide](/img/structure/B1658280.png)
![4-(4-bromophenyl)-8-chloro-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol](/img/structure/B1658281.png)
![(4Z)-4-[[3-bromo-5-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B1658282.png)
